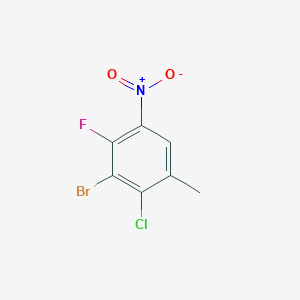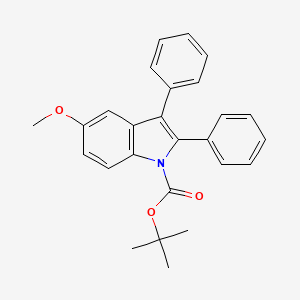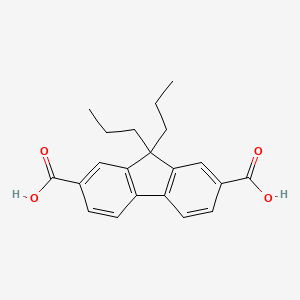
9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C21H22O4 and a molecular weight of 338.4 g/mol . This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carboxylic acid groups at the 2 and 7 positions, as well as two propyl groups at the 9 position of the fluorene core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid typically involves the alkylation of fluorene derivatives followed by carboxylation. One common method includes the reaction of 9H-fluorene with propyl bromide in the presence of a strong base such as potassium tert-butoxide to introduce the propyl groups at the 9 position. This is followed by a Friedel-Crafts acylation to introduce the carboxylic acid groups at the 2 and 7 positions .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism of action of 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The carboxylic acid groups may facilitate binding to proteins or enzymes, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Diethyl-9H-fluorene-2,7-dicarboxylic acid
Comparison: Compared to its similar compounds, 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid is unique due to its specific propyl substituents, which can influence its physical and chemical properties, such as solubility and reactivity. These differences can make it more suitable for certain applications, particularly in the synthesis of specialized materials and in research settings .
Propriétés
Formule moléculaire |
C21H22O4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
9,9-dipropylfluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C21H22O4/c1-3-9-21(10-4-2)17-11-13(19(22)23)5-7-15(17)16-8-6-14(20(24)25)12-18(16)21/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,23)(H,24,25) |
Clé InChI |
MXKUBOYSNICNCP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)


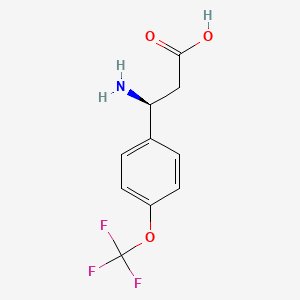
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B12841957.png)
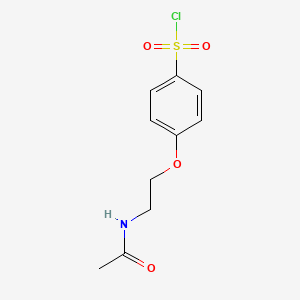
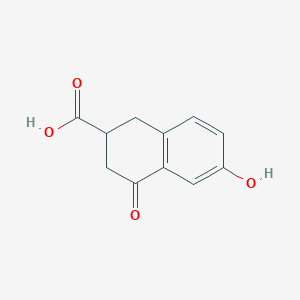
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)



![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
